Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate
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Overview
Description
Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate is an organic compound belonging to the pyran family It is characterized by a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate typically involves the condensation of 6-methyl-4-oxo-4H-pyran-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
Uniqueness
Methyl (6-methyl-4-oxo-4H-pyran-2-yl)acetate is unique due to its specific structural features, including the presence of both a methyl group and an ester group on the pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
61067-60-5 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(6-methyl-4-oxopyran-2-yl)acetate |
InChI |
InChI=1S/C9H10O4/c1-6-3-7(10)4-8(13-6)5-9(11)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
PMSJRLNQCPEBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(O1)CC(=O)OC |
Origin of Product |
United States |
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